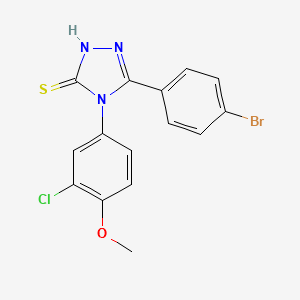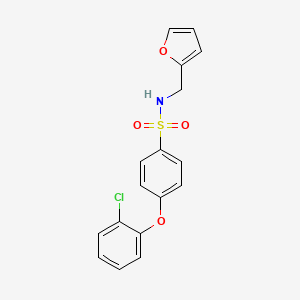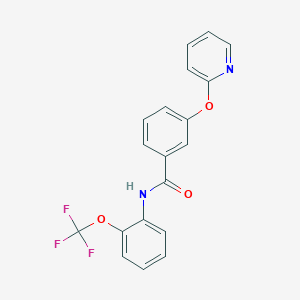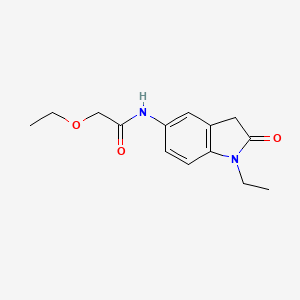![molecular formula C9H10F3N3S B2581432 1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 70483-65-7](/img/structure/B2581432.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Molecular Structures
Formation of Coordination Compounds : Research by Pakhontsu et al. (2014) has demonstrated that derivatives of hydrazinecarbothioamide react with copper and nickel chlorides to form coordination compounds. These compounds, acting as bridging ligands, have shown potential in inhibiting the growth of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their significance in medicinal chemistry and oncological research (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Structural and Spectral Characterization : The structural analysis of these coordination compounds, as well as their spectral properties, provides insights into the bonding behavior and electronic structures of these complexes. Such studies are crucial for understanding the reactivity and stability of these compounds under various conditions, facilitating their application in further chemical synthesis and material science.
Biological Activities
Antioxidant Activity : Bărbuceanu et al. (2014) synthesized new derivatives of hydrazinecarbothioamide, which exhibited excellent antioxidant activity. These compounds were assessed using the DPPH method, indicating their potential use as antioxidant agents in pharmaceutical formulations or as protective agents in biological systems against oxidative stress (Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Antimicrobial and Anticancer Properties : Various studies have explored the antimicrobial and anticancer activities of hydrazinecarbothioamide derivatives. Compounds synthesized from these derivatives have been tested against different cancer cell lines and microbial strains, showing promising results. For example, novel thiazoles, thiadiazoles, and triazolo-pyrimidinones incorporating triazole moieties have shown significant antitumor activity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines (Gomha, Ahmed, Abdelhamid, 2015).
Fluorescent Probes for Metal Ions : The application of hydrazinecarbothioamide derivatives as fluorescent sensors for detecting metal ions, such as Fe(III), in aqueous solutions has been investigated. These probes offer a sensitive and selective method for the ratiometric detection of metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-15(13)8(16)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVWQQNLJYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)



![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)
![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2581372.png)